[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate;sodium
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Overview
Description
Polyinosinic-polycytidylic acid sodium salt is a synthetic double-stranded RNA (dsRNA) analog. It is commonly used as an immunostimulant to simulate viral infections. This compound interacts with toll-like receptor 3 (TLR3), which is expressed on the endosomal membrane of B-cells, macrophages, and dendritic cells . Polyinosinic-polycytidylic acid sodium salt is structurally similar to double-stranded RNA found in some viruses, making it a valuable tool for scientific research on the immune system .
Preparation Methods
Polyinosinic-polycytidylic acid sodium salt is prepared by annealing two homopolymers: polyinosinic acid and polycytidylic acid. The preparation involves dissolving the homopolymers in a physiological buffer solution and heating the mixture to 50-70°C, followed by gradual cooling to room temperature to ensure proper annealing . Industrial production methods require maintaining the ionic strength to preserve the double-strand structure, often achieved by reconstituting the product in solutions with physiological salt concentrations .
Chemical Reactions Analysis
Polyinosinic-polycytidylic acid sodium salt primarily undergoes reactions typical of nucleic acids, such as hydrolysis and enzymatic degradation. It is relatively stable under physiological conditions but can be denatured by extreme pH or high temperatures. Common reagents used in reactions involving this compound include various buffers and salts to maintain its double-stranded structure . The major products formed from these reactions are typically the monomeric units, inosinic acid and cytidylic acid, upon complete hydrolysis.
Scientific Research Applications
Polyinosinic-polycytidylic acid sodium salt has a wide range of scientific research applications:
Mechanism of Action
Polyinosinic-polycytidylic acid sodium salt exerts its effects by binding to TLR3, which is located on the endosomal membrane of immune cells. This binding triggers a signaling cascade that leads to the production of type I interferons and pro-inflammatory cytokines . Additionally, it can interact with cytoplasmic receptors such as retinoic acid-inducible gene I (RIG-I) and melanoma differentiation-associated gene 5 (MDA-5), further enhancing the immune response .
Comparison with Similar Compounds
Polyinosinic-polycytidylic acid sodium salt is unique due to its structural similarity to viral double-stranded RNA, making it a potent immunostimulant. Similar compounds include:
Polyinosinic-polycytidylic acid potassium salt: Another form of the compound with similar immunostimulatory properties.
Polyuridylic acid potassium salt: Used in similar research applications but differs in its nucleotide composition.
Polyguanylic acid potassium salt: Another homopolymer used in nucleic acid research.
Polyinosinic-polycytidylic acid sodium salt stands out due to its specific interaction with TLR3 and its ability to mimic viral RNA, making it a valuable tool in immunological and virological research.
Properties
InChI |
InChI=1S/C10H13N4O8P.C9H14N3O8P.Na/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18); |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GETQKWBYQAUFQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O.[Na] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7NaO16P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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